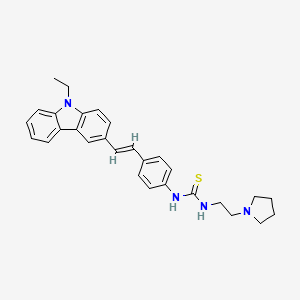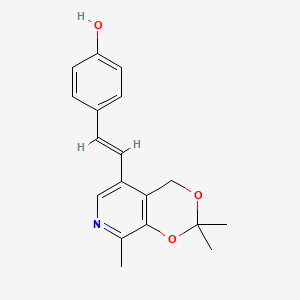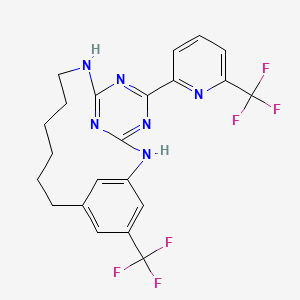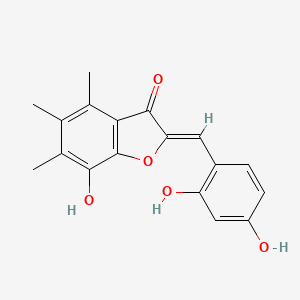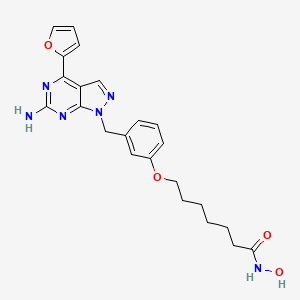
A2Aar/hdac-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A2Aar/hdac-IN-2 is a potent dual inhibitor targeting both the A2A adenosine receptor and histone deacetylases. It exhibits good binding affinity for the A2A adenosine receptor (Ki = 10.3 nM) and significant inhibitory activity against histone deacetylase 1 (IC50 = 18.5 nM). This compound is primarily used in antitumor research due to its ability to inhibit cell proliferation and increase histone acetylation .
Métodos De Preparación
The synthesis of A2Aar/hdac-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a pyrazolo[3,4-d]pyrimidine core, which is then functionalized with a furan-2-yl group and other substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
A2Aar/hdac-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, affecting the compound’s binding affinity and inhibitory activity.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure, enhancing the compound’s potency and selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
A2Aar/hdac-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions between A2A adenosine receptors and histone deacetylases.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, apoptosis, and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its dual inhibitory activity.
Industry: Utilized in the development of new antitumor drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
A2Aar/hdac-IN-2 exerts its effects by simultaneously inhibiting the A2A adenosine receptor and histone deacetylases. The inhibition of the A2A adenosine receptor prevents the activation of the cAMP/PKA/CREB pathway, which is involved in immune suppression and tumor progression. Inhibition of histone deacetylases leads to increased acetylation of histone proteins, resulting in altered gene expression and reduced cell proliferation. This dual mechanism makes this compound a potent antitumor agent .
Comparación Con Compuestos Similares
A2Aar/hdac-IN-2 is unique due to its dual inhibitory activity, which is not commonly found in other compounds. Similar compounds include:
A2A adenosine receptor antagonists: These compounds selectively inhibit the A2A adenosine receptor but do not target histone deacetylases.
Histone deacetylase inhibitors: These compounds inhibit histone deacetylases but do not affect the A2A adenosine receptor.
The combination of these two activities in this compound provides a synergistic effect, making it more effective in antitumor research compared to compounds that target only one of these pathways .
Propiedades
Fórmula molecular |
C23H26N6O4 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
7-[3-[[6-amino-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]phenoxy]-N-hydroxyheptanamide |
InChI |
InChI=1S/C23H26N6O4/c24-23-26-21(19-9-6-12-33-19)18-14-25-29(22(18)27-23)15-16-7-5-8-17(13-16)32-11-4-2-1-3-10-20(30)28-31/h5-9,12-14,31H,1-4,10-11,15H2,(H,28,30)(H2,24,26,27) |
Clave InChI |
BNMVLBFIXXFEJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCCCC(=O)NO)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)
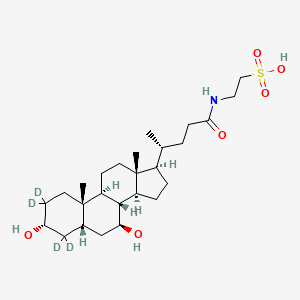


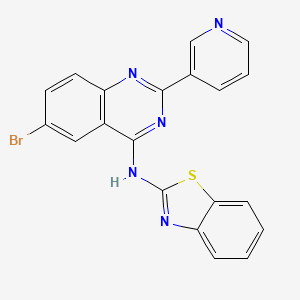
![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)


![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)

